(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine
CAS No.:
Cat. No.: VC17722894
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | (1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
| Standard InChI Key | QMWDCTSQBQIDJC-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropane ring fused to a phenyl group substituted with a trifluoromethoxy (-OCF) moiety at the para position. The amine group is positioned at the C1 carbon of the cyclopropane ring, with absolute stereochemistry specified as (1R,2S). This configuration imposes significant steric and electronic effects, influencing both reactivity and biological interactions. The trifluoromethoxy group contributes to the molecule’s polarity and metabolic resistance due to the strong electron-withdrawing nature of fluorine atoms.
Physicochemical Characteristics
Key physicochemical properties include:
-
Molecular formula:
-
Molecular weight: 217.19 g/mol
-
Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogues, enhancing membrane permeability.
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) but limited aqueous solubility due to the hydrophobic cyclopropane and aryl groups.
The stereochemistry at C1 and C2 is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Synthesis and Preparation
Synthetic Routes
The synthesis of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically proceeds via cyclopropanation of an appropriate olefin precursor. A common approach involves:
-
Cyclopropanation: Reaction of a diazo compound with a styrene derivative under transition metal catalysis (e.g., rhodium or copper complexes).
-
Amine functionalization: Introduction of the amine group via reductive amination or displacement reactions.
-
Resolution: Chiral separation techniques (e.g., chromatography with chiral stationary phases) to isolate the (1R,2S) enantiomer.
For example, the hydrochloride salt variant (CAS 1807895-89-1) is synthesized through cycloaddition followed by hydrochloride salt formation for purification.
Optimization Challenges
Key challenges include:
-
Stereochemical control: Ensuring high enantiomeric excess (ee) during cyclopropanation.
-
Functional group compatibility: The trifluoromethoxy group’s sensitivity to strong acids or bases necessitates mild reaction conditions.
-
Yield improvement: Scalability is limited by side reactions such as ring-opening of the cyclopropane.
Pharmacological Activities and Mechanisms
Biological Target Interactions
The compound’s trifluoromethoxy group facilitates interactions with hydrophobic binding pockets in enzymes or receptors. Preliminary studies suggest activity against:
-
Neurological targets: Modulation of serotonin or dopamine transporters, potentially relevant for antidepressant development.
-
Enzyme inhibition: Competitive inhibition of cytochrome P450 isoforms due to structural similarity to known inhibitors.
Metabolic Stability
The trifluoromethoxy group reduces oxidative metabolism by hepatic enzymes, prolonging half-life in vivo compared to methoxy analogues. This property is advantageous for therapeutics requiring sustained exposure.
Applications in Medicinal Chemistry
Lead Compound Development
The compound serves as a scaffold for designing derivatives with improved selectivity. For example:
-
Acylation: Introducing acyl groups to the amine enhances blood-brain barrier penetration.
-
Halogen substitution: Replacing trifluoromethoxy with chloro or fluoro groups alters target affinity .
Case Study: Analogue Comparison
The parent compound’s balance of lipophilicity and metabolic stability makes it superior to analogues for central nervous system applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume